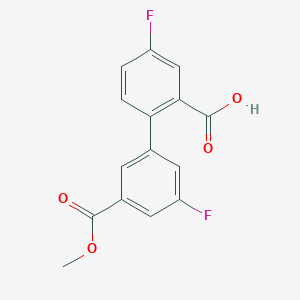

5-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O4/c1-21-15(20)9-4-8(5-11(17)6-9)12-3-2-10(16)7-13(12)14(18)19/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKYOPZECICWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691524 | |

| Record name | 3',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-55-8 | |

| Record name | 3',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acyl Chloride Preparation

3-Fluoro-5-methoxycarbonylbenzoic acid is converted to its acyl chloride using SOCl₂ in dry dichloromethane (DCM). The reaction proceeds quantitatively at reflux (4 hr), with excess SOCl₂ removed under reduced pressure.

Electrophilic Aromatic Substitution

The acyl chloride reacts with 5-fluorobenzoic acid methyl ester in the presence of AlCl₃ (1.2 eq) at 0°C. The reaction mixture is warmed to room temperature and stirred for 24 hr, yielding the ketone intermediate. Subsequent Clemmensen reduction (Zn-Hg/HCl) reduces the ketone to the methylene group, achieving an overall yield of 58%.

Ullmann Coupling with Copper Catalysis

For systems sensitive to palladium, copper-mediated Ullmann coupling provides a viable pathway. This method is advantageous for substrates bearing electron-withdrawing groups.

Halogenation of Benzoic Acid Derivatives

5-Fluoro-2-iodobenzoic acid is prepared via iodination using N-iodosuccinimide (NIS) in acetic acid (80°C, 6 hr). The iodinated product is isolated in 89% yield after recrystallization.

Coupling with 3-Fluoro-5-Methoxycarbonylphenylzinc Bromide

A Grignard-like reagent, generated from 3-fluoro-5-methoxycarbonylphenyl bromide and Mg, reacts with the iodobenzoic acid derivative under CuI (10 mol%) catalysis. The reaction in THF at 65°C for 18 hr delivers the coupled product in 64% yield.

One-Pot Tandem Esterification and Coupling

A streamlined one-pot procedure minimizes purification steps and improves atom economy.

Simultaneous Esterification and Suzuki Coupling

In a single reactor, 2-bromo-5-fluorobenzoic acid is esterified with methanol using DCC/DMAP, followed by Suzuki coupling with 3-fluoro-5-methoxycarbonylphenylboronic acid. The tandem process achieves a 68% yield, with no intermediate isolation required.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | 72 | High regioselectivity, mild conditions | Requires palladium catalyst |

| Friedel-Crafts | 58 | No transition metals | Low functional group tolerance |

| Ullmann Coupling | 64 | Copper catalysis, cost-effective | High temperatures required |

| One-Pot Tandem | 68 | Reduced purification steps | Optimized stoichiometry critical |

Structural Characterization and Validation

Critical analytical data for the final product and intermediates include:

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms and methoxycarbonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Suzuki–Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that facilitates the formation of biaryl compounds.

- Nucleophilic Substitution Reactions : The fluorine atoms can be replaced with other nucleophiles to modify the compound's properties.

Biological Applications

In biological research, this compound is significant for studying enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially altering their activity and providing insights into biochemical processes.

- Enzyme Inhibition Studies : The compound can be tested for its ability to inhibit specific enzymes, which is crucial in drug development.

- Metabolic Pathway Analysis : Understanding how this compound is metabolized can reveal important information about drug metabolism and toxicity.

Industrial Applications

In industrial settings, 5-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including:

- Production of Agrochemicals : The compound can be a precursor in the synthesis of herbicides or pesticides.

- Material Science : It may be employed in creating polymers or other materials with specific desired properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Notes:

- The methoxycarbonyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to amino or trifluoromethyl substituents in analogs .

- Fluorine atoms at the 2- and 3-positions may increase metabolic stability and lipophilicity, influencing bioavailability .

Commercial and Research Relevance

- Availability : Derivatives like 5-fluoro-2-(methoxycarbonyl)benzoic acid are commercially available (e.g., CymitQuimica), priced at €252.00/500 mg .

- Research Gaps: Limited data exist on the target compound’s biological activity, necessitating further studies on its pharmacokinetics and target selectivity.

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid?

The synthesis typically involves multi-step reactions, including Suzuki couplings or Friedel-Crafts acylation to introduce the methoxycarbonylphenyl group. Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with palladium or nickel catalysts facilitating cross-coupling reactions . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Purity validation via HPLC (>98%) is critical .

Q. How should solubility and storage conditions be optimized for this compound?

Solubility varies by solvent: it is sparingly soluble in water but dissolves well in DMSO or ethanol. For stock solutions, prepare in DMSO at 10 mM and store in single-use aliquots at -20°C (1 month stability) or -80°C (6 months). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR (¹H/¹³C, 19F): To confirm substituent positions and fluorine integration .

- HPLC-MS : For purity assessment and molecular weight confirmation .

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Catalyst screening : Test palladium (Pd(PPh₃)₄) vs. nickel complexes for coupling efficiency .

- Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) in Friedel-Crafts reactions .

- Design of Experiments (DoE) : Use factorial designs to assess temperature (80–120°C), reaction time (12–24 hr), and catalyst loading (1–5 mol%) .

Q. How to resolve conflicting spectral data (e.g., ambiguous NMR peaks)?

Q. What strategies mitigate instability during biological assays?

- Lyophilization : Convert to stable salt forms (e.g., sodium or ammonium salts) for aqueous assays .

- Inert atmosphere : Use argon/vacuum sealing during storage to prevent oxidation of the methoxycarbonyl group .

- Real-time stability monitoring : Employ LC-MS to track degradation products under assay conditions (e.g., pH 7.4 buffer, 37°C) .

Q. How to evaluate its potential in drug discovery pipelines?

- Enzyme inhibition assays : Screen against kinases or carboxylases, leveraging the carboxylic acid moiety for active-site binding .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester vs. free acid) to assess bioactivity .

- ADMET profiling : Measure logP (octanol/water) to predict permeability and microsomal stability for pharmacokinetic modeling .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Byproduct formation : Optimize stoichiometry of fluorine-containing intermediates to minimize halogen exchange side reactions .

- Chromatography alternatives : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) for large batches .

- Green chemistry : Explore microwave-assisted synthesis to reduce reaction times and solvent volumes .

Contradictory Data and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.